molecular formula C10H10N2O2S B7464813 3,5-Diamino-2-carbomethoxy-benzthiophene

3,5-Diamino-2-carbomethoxy-benzthiophene

Cat. No.: B7464813
M. Wt: 222.27 g/mol
InChI Key: MIKNJMGDJHNADH-UHFFFAOYSA-N
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Description

3,5-Diamino-2-carbomethoxy-benzthiophene: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of amino groups and a carbomethoxy group on the benzthiophene ring enhances its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-2-carbomethoxy-benzthiophene typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted thiophenes with appropriate amino and ester groups. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diamino-2-carbomethoxy-benzthiophene can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The carbomethoxy group can be reduced to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives of benzthiophene.

    Reduction: Hydroxyl derivatives of benzthiophene.

    Substitution: Various substituted benzthiophenes depending on the reagents used.

Scientific Research Applications

Chemistry: 3,5-Diamino-2-carbomethoxy-benzthiophene is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules that can be used in various chemical reactions.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure and functional groups.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can lead to the creation of compounds with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-Diamino-2-carbomethoxy-benzthiophene involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The carbomethoxy group can participate in esterification reactions, modifying the compound’s properties and interactions. The sulfur atom in the thiophene ring can also engage in coordination with metal ions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    3,5-Diamino-1,2,4-triazole: Another heterocyclic compound with amino groups, used in similar applications.

    2,4-Diamino-1,3,5-triazine: Known for its use in medicinal chemistry and materials science.

    2-Imino-coumarins: Compounds with similar reactivity and applications in biological research.

Uniqueness: 3,5-Diamino-2-carbomethoxy-benzthiophene stands out due to the presence of both sulfur and nitrogen atoms in its structure, which provides unique reactivity and versatility

Properties

IUPAC Name

methyl 3,5-diamino-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKNJMGDJHNADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 3-aminothieno[2,3-b]pyrazine-2-carboxylate (0.43 g, 1.9 mmol) prepared by the method of Schneller and Clough, J. Het. Chem., 12: 513 (1975), triphosgene (0.13 g, 0.43 mmol), triethylamine (0.44 mL, 3.2 mmol), and toluene were stirred at 25° C. for 2 h and then heated to near reflux. Triethylamine hydrochloride was removed by filtration and the filtrate was concentrated. The residue and the product from Example 79A (0.44 g, 1.6 mmol) were taken up in a small amount of toluene. After refuxing for 18 h, the reaction was concentrated and chromatographed (10% EtOH in CH2Cl2) to provide 0.24 g (3 1%) of the title compound which was converted to the HCl salt: m.p. 185° (dec); 1H NMR (300 MHz, CD3OD) δ1.63-1.98 (m, 6H), 2.69-2.85 (m, 3H), 3.20-3.41 (m, 4H), 3.60-3.82 (m, 2H), 3.84 (s, 3H), 4.11-4.16 (m, 3H), 6.77 (d, 1H), 6.81 (d, 1H), 7.16 (t, 1H), 8.77 (d, 1H), 8.84 (d, 1H); MS (DCI/NH3) m/e 478 (M+H)+; Analysis calc'd for C25H27N5O3S.HCl.H2O: C, 56.43; H, 5.68; N, 13.16; found: C, 56.00; H, 5.46; N, 12.78.
Name
Ethyl 3-aminothieno[2,3-b]pyrazine-2-carboxylate
Quantity
0.43 g
Type
reactant
Reaction Step One
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0.13 g
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reactant
Reaction Step Two
Quantity
0.44 mL
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0.44 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

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